
Torin 2
Descripción general
Descripción
Torin 2, chemically designated as 9-(6-aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one, is a second-generation ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase . It exhibits exceptional selectivity, with an EC50 of 0.25 nM for cellular mTOR activity and >100-fold selectivity over 440 other protein kinases, including phosphatidylinositol 3-kinase (PI3K; IC50 ~200 nM) .
Pharmacokinetically, this compound demonstrates 54% oral bioavailability in mice, with sustained mTOR inhibition in tissues like lung and liver for ≥6 hours post-administration (20 mg/kg dose) . Its molecular weight is 432.40 g/mol, and it maintains stability in plasma (half-life: 11.7 minutes in mouse liver microsomes) . Beyond oncology, this compound exhibits potent antimalarial activity, targeting both asexual Plasmodium falciparum blood stages (IC50: 2.75 nM) and late-stage gametocytes (IC50: 58 nM) with >1,000-fold selectivity over mammalian cells .
Métodos De Preparación
Synthetic Routes to Torin 2
Core Structure Assembly
The synthesis begins with constructing the benzo[h] naphthyridin-2-one core. A representative pathway involves:
-
Amination and Cyclization : Starting from 4-bromoaniline, condensation with dimethoxy methylene malonate yields a quinoline intermediate . Subsequent chlorination using POCl₃ generates a reactive chloro intermediate (3) .
-
Suzuki-Miyaura Coupling : Introducing the 3-(trifluoromethyl)phenyl group via palladium-catalyzed coupling (Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane, 100°C) .
-
Reduction and Oxidation : Sodium borohydride (NaBH₄) reduces ketones to alcohols, followed by MnO₂-mediated oxidation to aldehydes .
Final Functionalization
The critical 6-aminopyridin-3-yl moiety is installed via a second Suzuki coupling with pyridyl boronic esters. Key steps include:
-
Boronic Ester Preparation : 6-Aminopyridine derivatives are converted to boronic esters using pinacol and Pd catalysis .
-
Cross-Coupling : Reaction with the core structure under inert conditions (Pd(dppf)Cl₂, 130°C, 12 h) achieves the final substitution .
Optimized Synthetic Protocols
Process Improvements
Initial routes suffered from low yields (3%) due to inefficient couplings and purification challenges . Orthogonal experiments identified optimal conditions:
These adjustments increased the total yield to 18% while eliminating chromatographic purification for the final product .
Key Intermediate Synthesis
Intermediate 3 (Chlorinated Quinoline)
-
Synthesis : POCl₃-mediated chlorination of hydroxyquinoline derivatives at 110°C for 6 h .
-
Purity : >95% (HPLC), confirmed by ¹H NMR (δ 8.35 ppm, aromatic H) .
Intermediate 8 (Aldehyde Derivative)
Reaction Conditions and Characterization
Critical Reaction Steps
Analytical Validation
-
¹H/¹³C NMR : Key signals include δ 9.12 ppm (naphthyridine H) and δ 163.09 ppm (C=O) .
-
Mass Spectrometry : ESI-QToF confirms [M+H]⁺ at m/z 433.06 (calculated 432.40) .
-
Purity : >98% by HPLC (C18 column, acetonitrile/water gradient) .
Challenges and Solutions
Regioselectivity in Coupling Reactions
Early routes faced regioselectivity issues during Suzuki couplings. Switching from Pd(PPh₃)₄ to Pd(dppf)Cl₂ enhanced selectivity for the 6-aminopyridin-3-yl group .
Solubility and Purification
This compound’s low solubility in polar solvents complicated isolation. Switching from ethyl acetate to DCM/hexane precipitation improved recovery .
Scalability and Industrial Applicability
The optimized protocol eliminates column chromatography, favoring crystallization for final purification. This reduces costs and enables kilogram-scale production .
Análisis De Reacciones Químicas
Tipos de Reacciones
Torin 2 experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar grupos funcionales específicos dentro de la molécula de this compound.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen:
Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.
Agentes reductores: Como el borohidruro de sodio y el hidruro de aluminio y litio.
Agentes sustituyentes: Como los haluros de alquilo y los cloruros de acilo.
Principales Productos Formados
Los principales productos formados a partir de las reacciones químicas de this compound incluyen varios análogos y derivados con grupos funcionales modificados. Estos productos se utilizan a menudo en la investigación para estudiar la relación estructura-actividad y para desarrollar inhibidores más potentes y selectivos .
Aplicaciones Científicas De Investigación
Cancer Research Applications
1. Antitumor Effects:
Torin 2 has demonstrated significant antitumor effects across multiple cancer types:
- Hepatocellular Carcinoma (HCC): In vitro studies showed that this compound effectively suppressed growth and induced apoptosis in HCC cell lines. The treatment resulted in reduced proliferation rates and enhanced cell death compared to controls .
- Anaplastic Thyroid Cancer (ATC): this compound inhibited tumor growth and metastasis in ATC models. It significantly reduced the phosphorylation of key proteins in the mTOR pathway, leading to G1/S phase arrest in cancer cells .
- Adult T-Cell Leukemia/Lymphoma: In this context, this compound exhibited greater efficacy than rapamycin, with strong inhibition of cell growth linked to reduced AKT phosphorylation .
Table 1: Summary of Antitumor Effects of this compound
Neurodegenerative Disease Applications
This compound's ability to inhibit both mTOR complexes makes it a candidate for treating neurodegenerative diseases. Research indicates that it can modulate autophagy pathways that are often dysregulated in conditions like Alzheimer's disease:
- Drosophila Model Studies: Transcriptomic analyses have shown that this compound can induce beneficial changes in gene expression related to neuroprotection and autophagy enhancement .
Metabolic Disorders
This compound has also been investigated for its potential in treating metabolic disorders by modulating insulin signaling pathways:
- Insulin Resistance: Studies suggest that this compound can improve insulin sensitivity through its action on the mTOR pathway, highlighting its potential for managing conditions like type 2 diabetes .
Case Studies
Case Study: Efficacy in Combination Therapies
In a study combining this compound with other chemotherapeutic agents, researchers found enhanced antitumor efficacy against KRAS-driven lung tumors. The combination approach led to significant tumor shrinkage compared to monotherapy with either agent alone .
Mecanismo De Acción
Torin 2 ejerce sus efectos inhibiendo la actividad de la quinasa mTOR. Se une al sitio de unión ATP de mTOR, evitando la fosforilación y activación de los objetivos aguas abajo involucrados en el crecimiento celular, la supervivencia y la autofagia. This compound inhibe tanto mTORC1 como mTORC2, lo que lleva a un bloqueo integral de la señalización de mTOR. Esta inhibición da como resultado la supresión de los procesos celulares que dependen de la actividad de mTOR, como la síntesis de proteínas y la proliferación celular .
Comparación Con Compuestos Similares
Torin 1
Torin 1 shares the core benzo[h][1,6]naphthyridin-2(1H)-one structure with Torin 2 but replaces the 2-aminopyridine moiety with a quinolone group (Fig. 3A, ). This structural difference underpins this compound’s superior potency:
- Antimalarial Activity : this compound is 200-fold more potent against P. falciparum gametocytes (IC50: 58 nM vs. 51.6 µM for Torin 1) and 78-fold more effective against asexual parasites (IC50: 2.75 nM vs. 215 nM) .
- Pharmacokinetics : this compound has enhanced bioavailability (54% vs. <10% for Torin 1) and metabolic stability, enabling sustained tissue exposure .
- Target Spectrum : Both inhibit mTOR, but this compound uniquely targets Plasmodium proteins (e.g., phosphoribosylpyrophosphate synthetase) due to divergent off-target interactions .
Parameter | This compound | Torin 1 |
---|---|---|
mTOR IC50 (cellular) | 0.25 nM | 2.1 nM |
P. falciparum Gametocytes (IC50) | 58 nM | 51.6 µM |
Bioavailability | 54% | <10% |
Key Structural Feature | 2-Aminopyridine | Quinolone |
WAY-600, WYE-687, and WYE-354
These mTOR inhibitors, derived from Wyeth’s high-throughput screening, exhibit IC50s of 5–9 nM against mTOR kinase but lack activity against PIKK family members (e.g., ATM, ATR) at 3 μM . This compound’s broader kinase inhibition profile (including DNA-PK) positions it as a more versatile tool for studying mTOR-PIKK crosstalk.
NCATS-SM3710
A this compound derivative optimized for antimalarial use, NCATS-SM3710, targets Plasmodium phosphatidylinositol 4-kinase IIIβ (Pf PI4KIIIβ; IC50: 2.0 nM) . Resistance mutations in Pf PI4KIIIβ (e.g., V1357G) confirm target engagement, and the compound shows low-nanomolar efficacy against asexual (EC50: 0.38 nM) and gametocyte (EC50: 5.77 nM) stages . While this compound’s primary antimalarial targets include ribose-phosphate diphosphokinase and aspartate carbamoyltransferase , NCATS-SM3710 exemplifies how structural modifications can refine specificity.
Synergistic and Combinatorial Effects
- With Metformin : this compound synergizes with metformin to enhance tissue accumulation (e.g., 2447±806 ng/g in muscle vs. 360±104 ng/g alone) and reduce glycolytic intermediates in cancer cells, suggesting dual metabolic targeting .
- With MEK Inhibitors : In KRAS-driven lung tumors, this compound combined with AZD6244 (MEK inhibitor) achieves significant growth inhibition, leveraging mTOR-MAPK pathway crosstalk .
- With Ferroptosis Inducers : this compound enhances autophagy-mediated GPX4 degradation, synergizing with Fin56 to kill bladder cancer cells .
Actividad Biológica
Torin 2 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a key regulator in various cellular processes such as growth, proliferation, and survival. This compound is classified as a second-generation ATP-competitive inhibitor, exhibiting superior pharmacokinetic properties compared to earlier mTOR inhibitors. Its biological activity has been extensively studied across various cancer types, demonstrating significant potential as a therapeutic agent.
This compound primarily inhibits mTORC1 and mTORC2 pathways by blocking the phosphorylation of key substrates involved in cell growth and survival. Specifically, it inhibits T389 phosphorylation on S6K (RPS6KB1) and affects Akt phosphorylation at both T308 and S473 sites, leading to reduced activation of downstream signaling pathways. This inhibition results in decreased cell proliferation and increased apoptosis in cancer cells.
Key Features:
- Selectivity: this compound shows an IC50 of approximately 2.1 nM for mTOR with around 800-fold selectivity over PI3K (IC50 = 200 nM) .
- Autophagy Induction: It activates autophagy, which contributes to its anti-cancer effects .
Hepatocellular Carcinoma (HCC)
Research has demonstrated that this compound effectively suppresses the growth and survival of HCC cell lines such as Hep G2, SNU-182, and Hep 3B2.1–7. The treatment resulted in:
- Reduced Proliferation: Inhibition of cell growth was observed in a dose-dependent manner.
- Induction of Apoptosis: High rates of apoptosis were noted following treatment.
- Autophagy Activation: Autophagy was triggered, contributing to the suppression of tumor growth .
Non-Small Cell Lung Cancer (NSCLC)
This compound has shown promising results against EGFR-TKI resistant NSCLC cells:
- Inhibition of Tumor Growth: In xenograft models, this compound significantly reduced tumor volume and weight.
- Mechanistic Insights: It inhibited Akt/mTOR signaling and induced autophagy, leading to enhanced apoptosis in tumor tissues .
Summary of Research Findings
Case Studies
-
Hepatocellular Carcinoma Study:
- Objective: To evaluate the impact of this compound on HCC cell lines.
- Methodology: Treatment with varying concentrations of this compound over 24 hours.
- Results: Significant reduction in cell viability and induction of apoptosis were observed, highlighting its potential as a therapeutic agent for HCC .
- NSCLC Study:
Q & A
Basic Research Questions
Q. What are the primary molecular targets of Torin 2, and how do these targets influence experimental design in cancer models?
this compound is a potent ATP-competitive inhibitor of mTORC1 and mTORC2, with secondary activity against PIKK family kinases (ATM, ATR, DNA-PK) and Akt phosphorylation . To design experiments, researchers must account for its dual mTORC1/2 inhibition, which disrupts growth, proliferation, and metabolic pathways. For example:
- Use cell lines sensitive to mTOR signaling (e.g., MZ-CRC-1, TT) and validate target engagement via phosphorylation assays (e.g., p-S6K for mTORC1, p-Akt Ser473 for mTORC2) .
- Dose selection should align with reported EC50 values (e.g., 250 pM for mTOR inhibition in cells; <10 nM for Akt T308 inhibition) .
Q. How should researchers determine appropriate dosing regimens for in vivo studies using this compound?
this compound exhibits a short half-life (0.72 hours) but high oral bioavailability (51%) in mice. Key considerations:
- Administer 20–40 mg/kg intravenously or orally for sustained mTOR inhibition .
- Monitor pharmacodynamic markers (e.g., MYCN protein reduction in Th-MYCN models) and adjust dosing frequency to compensate for rapid clearance .
Q. What methodologies are recommended for assessing this compound’s impact on autophagy and ferroptosis?
- Autophagy induction : Measure ULK1 Ser757 dephosphorylation (mTORC1 inhibition) and SQSTM1/p62 degradation via immunoblotting .
- Ferroptosis synergy : Combine this compound (e.g., 100 nM) with ferroptosis inducers (e.g., FIN56) and quantify lipid peroxidation or GPX4 degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50/EC50 values for this compound across studies?
Discrepancies arise from assay conditions (e.g., cellular vs. biochemical assays) and off-target effects. For example:
- This compound’s EC50 for mTOR inhibition ranges from 250 pM (cellular) to 1.666 mM (TFEB nuclear translocation) .
- Methodological solution : Standardize assays using isogenic cell lines (e.g., with/without mTOR pathway mutations) and include kinase profiling to confirm selectivity .
Q. What strategies optimize the synergy between this compound and metabolic inhibitors like metformin?
this compound reduces glycolytic intermediates and TCA cycle metabolites, while metformin lowers NAD+/FAD pools. To enhance synergy:
- Use dose-matrix experiments (e.g., 0–50 nM this compound + 0–10 mM metformin) in pancreatic cancer models.
- Validate via metabolomics (e.g., LC-MS for ATP/NAD+ levels) and apoptosis assays .
Q. How can transcriptomic data (e.g., mRNA-seq) be analyzed to identify this compound-sensitive pathways?
- Fold-Change-Specific Enrichment Analysis (FSEA) : Prioritizes gene ontology terms with coherent expression changes (e.g., apoptosis or autophagy pathways in Nothobranchius guentheri brain tissues) .
- Weighted Gene Co-Expression Network Analysis (WGCNA) : Identifies co-expressed gene modules (e.g., mTOR-regulated networks) and correlates them with phenotypic outcomes .
Q. Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-response data in this compound studies?
- Dose-response curves : Fit data using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC50 values .
- Differential expression : Apply edgeR or DESeq2 for RNA-seq data, adjusting for overdispersion in count-based datasets .
Q. How should researchers address off-target effects when interpreting this compound’s phenotypic outcomes?
this compound inhibits PI3Kγ and PDK1 at higher concentrations (>10 nM). Mitigation strategies:
- Include PI3K/mTOR dual inhibitors (e.g., NVP-BEZ235) as comparators.
- Use CRISPR/Cas9 to knockout off-target kinases in validation experiments .
Q. Experimental Design Tables
Table 1. Key Parameters for In Vivo this compound Administration
Parameter | Value | Reference |
---|---|---|
Bioavailability | 51% (oral) | |
Half-life | 0.72 hours | |
Effective Dose | 20–40 mg/kg | |
Tumor Model | Th-MYCN neuroblastoma |
Table 2. This compound Selectivity Profile
Target | EC50/IC50 | Assay Type | Reference |
---|---|---|---|
mTOR | 250 pM | Cellular | |
ATM | 28 nM | Biochemical | |
Akt T308 | <10 nM | Cellular | |
PI3Kγ | Comparable to mTOR | Structural |
Propiedades
IUPAC Name |
9-(6-aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N4O/c25-24(26,27)17-2-1-3-18(11-17)31-22(32)9-6-16-13-29-20-7-4-14(10-19(20)23(16)31)15-5-8-21(28)30-12-15/h1-13H,(H2,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXXEUUYCAYESJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679917 | |
Record name | 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223001-51-1 | |
Record name | 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.